molecular formula C7H8N4 B6329308 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1186223-80-2

2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B6329308
CAS No.: 1186223-80-2
M. Wt: 148.17 g/mol
InChI Key: DFDSVWQRHNGXRZ-UHFFFAOYSA-N
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Description

“2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 g/mol . This compound is also known by other synonyms such as “6-amino-2-methyl-3H-imidazo[4,5-b]pyridine” and "2-methyl-1H-imidazo[4,5-b]pyridin-6-amine" .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . For instance, one study reported the synthesis of 3H-imidazo[4,5-b]pyridines derivatives as selective mTOR inhibitors . Another study described the preparation of thiazolo[4,5-b]pyridin-2(3H)-ones from 6-bromo[3,4’-bipyridin]-6-amines via a four-step sequence .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring fused with a pyridine moiety . The InChI string of the compound is "InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11)" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. The Topological Polar Surface Area is 67.6 Ų. The compound has a Heavy Atom Count of 11 .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The molecular structure and vibrational spectra of 2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine and its derivatives have been investigated using density functional theory (DFT). These studies provide insights into the molecular configurations and potential energy distributions, enhancing understanding of their chemical properties and reactions. Such analyses are crucial for designing compounds with desired characteristics for various scientific and industrial applications (Lorenc et al., 2008).

Synthetic Routes and Chemical Reactions

Research has focused on developing new synthetic routes and understanding the chemical reactions of this compound. For instance, cross-coupling reactions offer new synthetic pathways for creating heterocyclic amines, which are important in the synthesis of various pharmaceuticals and agrochemicals (Ayyiliath M Sajith et al., 2013). Additionally, regioselective amination techniques provide easy access to derivatives of protected imidazo[4,5-b]pyridines, showcasing the compound's versatility in chemical synthesis (Adam J Rosenberg et al., 2013).

Catalysis and Reaction Mechanisms

Studies have also explored the use of this compound in catalysis, such as in palladium-catalyzed amidation of heterocycles, which is pivotal for constructing complex molecules with potential biological activities (Adam J Rosenberg et al., 2012). Such catalytic processes are fundamental in organic synthesis, enabling the efficient creation of diverse chemical entities.

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDSVWQRHNGXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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